2-(p-Tolyl)imidazole-5-methanol
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Overview
Description
2-(p-Tolyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative . The reaction typically requires heating and may be carried out in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-(4-Methylphenyl)-5-carboxyimidazole.
Reduction: Formation of 2-(4-Methylphenyl)-5-methylimidazole.
Substitution: Formation of halogenated derivatives such as 2-(4-Bromomethylphenyl)-5-hydroxymethyl-imidazole.
Scientific Research Applications
2-(p-Tolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-imidazole: Similar structure but with a sulfonyl group instead of a hydroxymethyl group.
2-(4-Methylphenyl)-imidazole: Lacks the hydroxymethyl group.
2-(4-Methylphenyl)-5-methylimidazole: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
2-(p-Tolyl)imidazole-5-methanol is unique due to the presence of both the 4-methylphenyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
NWXSBLKHDZDTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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